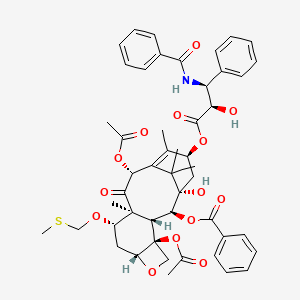
7-Methylthiomethylpaclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-184476 ist ein neuartiges Taxan-Derivat, genauer gesagt ein 7-Methylthiomethyl-Ether von Paclitaxel. Es hat eine überlegene Potenz gegenüber Paclitaxel gegen Tumorzellen in Kultur und humane Tumor-Xenografte gezeigt. Diese Verbindung hemmt auch das Wachstum von Paclitaxel-resistenten humanen Tumorzelllinien mit Multidrug-Resistenz, die entweder durch P-Glykoprotein oder mutiertes Tubulin vermittelt wird .
Vorbereitungsmethoden
Die Synthese von BMS-184476 beinhaltet die Schutzgruppe von Paclitaxel als 2’-Triethylsilyl-Derivat, gefolgt von der Umwandlung zum 7-Methylsulfanylmethyl-Ether unter Verwendung von Dimethylsulfid und Benzoylperoxid. Anschließende Desilylierung mit wässriger Essigsäure oder Salzsäure in Wasser/Acetonitril liefert den gewünschten 7-O-Methylsulfanylmethyl-Paclitaxel . Industrielle Produktionsverfahren folgen in der Regel ähnlichen Synthesewegen mit Optimierungen hinsichtlich Skalierung und Ausbeute.
Analyse Chemischer Reaktionen
BMS-184476 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxid-Metabolite zu bilden.
Substitution: Die 7-Methylthiomethyl-Ether-Gruppe kann unter bestimmten Bedingungen substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Dimethylsulfid, Benzoylperoxid und verschiedene Säuren zur Desilylierung. Hauptprodukte, die gebildet werden, sind Sulfoxid-Metabolite und substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
BMS-184476 wurde umfassend auf seine Antitumoraktivität untersucht. Es hat Wirksamkeit bei Patienten mit fortgeschrittenen bösartigen Erkrankungen gezeigt, einschließlich Brustkrebs und nicht-kleinzelligem Lungenkrebs . Die Verbindung hat auch Aktivität in Paclitaxel-resistenten Tumormodellen gezeigt und verstärkt die Wirkung von Strahlung in humanen Lungenkrebszellen sowohl in vitro als auch in vivo . Darüber hinaus wurde BMS-184476 in Kombination mit anderen Chemotherapeutika wie Cisplatin und Carboplatin eingesetzt, um die therapeutischen Ergebnisse zu verbessern .
Wirkmechanismus
BMS-184476 bindet an Mikrotubuli und stabilisiert sie, wodurch deren Demontage gehemmt wird. Dies führt zu einem Zellzyklusarrest in der G2/M-Phase und induziert Apoptose. Die Verbindung zielt auf Tubulin ab und ist wirksam gegen Tumorzellen mit Multidrug-Resistenz, die durch P-Glykoprotein oder mutiertes Tubulin vermittelt wird .
Wirkmechanismus
BMS-184476 binds to and stabilizes microtubules, inhibiting their disassembly. This results in cell-cycle arrest at the G2/M phase and induces apoptosis. The compound targets tubulin and is effective against tumor cells with multidrug resistance mediated by P-glycoprotein or mutated tubulin .
Vergleich Mit ähnlichen Verbindungen
BMS-184476 wird mit anderen Taxanen wie Paclitaxel und Docetaxel verglichen. Während Paclitaxel und Docetaxel in der klinischen Praxis weit verbreitet sind, bietet BMS-184476 Vorteile in Bezug auf Potenz und Wirksamkeit gegen resistente Tumorzelllinien . Ähnliche Verbindungen sind:
Paclitaxel: Ein weit verbreitetes Chemotherapeutikum, das aus dem Pazifischen Eibenbaum gewonnen wird.
Docetaxel: Ein Analogon von Paclitaxel, das aus der Europäischen Eibe synthetisiert wird.
Cabazitaxel: Ein weiteres Taxan-Derivat, das in der Krebstherapie eingesetzt wird.
Die einzigartige 7-Methylthiomethyl-Ether-Substitution von BMS-184476 verbessert seine Löslichkeit und reduziert die Menge an Cremophor EL, die als Verdünnungsmittel erforderlich ist, was möglicherweise die Überempfindlichkeit und Neurotoxizität verringert .
Eigenschaften
CAS-Nummer |
160237-25-2 |
|---|---|
Molekularformel |
C49H55NO14S |
Molekulargewicht |
914.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-9-(methylsulfanylmethoxy)-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H55NO14S/c1-27-33(62-45(57)38(53)37(30-17-11-8-12-18-30)50-43(55)31-19-13-9-14-20-31)24-49(58)42(63-44(56)32-21-15-10-16-22-32)40-47(6,41(54)39(61-28(2)51)36(27)46(49,4)5)34(60-26-65-7)23-35-48(40,25-59-35)64-29(3)52/h8-22,33-35,37-40,42,53,58H,23-26H2,1-7H3,(H,50,55)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 |
InChI-Schlüssel |
UBJAHGAUPNGZFF-XOVTVWCYSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OCSC)C)OC(=O)C |
Key on ui other cas no. |
160237-25-2 |
Synonyme |
7-methylthiomethyl-paclitaxel 7-methylthiomethylpaclitaxel BMS 184476 BMS-184476 BMS184476 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















